molecular formula C14H12ClN3O2 B12469872 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

Cat. No.: B12469872
M. Wt: 289.71 g/mol
InChI Key: LIBJSSANTPIULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is an organic compound with the molecular formula C14H12ClN3O2 It is a derivative of benzamide, characterized by the presence of a chloro group and a hydrazinecarbonyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzohydrazide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
  • N-(2-chlorophenyl)-2-(hydrazinecarbonyl)benzamide
  • 2-chloro-N-(2-hydroxyphenyl)benzamide

Uniqueness

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. For instance, the position of the chloro and hydrazinecarbonyl groups can significantly influence the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H12ClN3O2/c15-11-7-3-1-5-9(11)13(19)17-12-8-4-2-6-10(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)

InChI Key

LIBJSSANTPIULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.